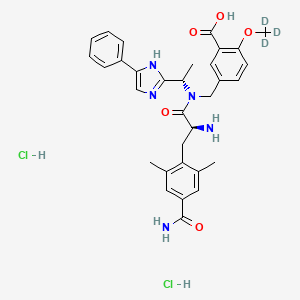

Eluxadoline-d3 Dihydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H37Cl2N5O5 |

|---|---|

Molecular Weight |

645.6 g/mol |

IUPAC Name |

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-(trideuteriomethoxy)benzoic acid;dihydrochloride |

InChI |

InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1/i4D3;; |

InChI Key |

YFUUQKJOCLQHMZ-UDEVVIIGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)CN([C@@H](C)C2=NC=C(N2)C3=CC=CC=C3)C(=O)[C@H](CC4=C(C=C(C=C4C)C(=O)N)C)N)C(=O)O.Cl.Cl |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Eluxadoline D3 Dihydrochloride

Stereoselective Synthesis of Eluxadoline (B110093) Precursors

The synthesis of Eluxadoline, and by extension its deuterated analogs, involves the construction of a complex molecule with two chiral centers. researchgate.net Therefore, stereoselective synthesis of key precursors is paramount to ensure the desired (S,S) configuration of the final active pharmaceutical ingredient.

One crucial precursor is (S)-N-(4-carbamoyl-2,6-dimethylbenzoyl)-alpha-phenylalanine. The synthesis of this intermediate often starts from commercially available N-Boc-protected amino esters. acs.org A multi-step route can be employed, involving triflate formation, carbonylation to an aryl acid, amidation using a source of ammonia (B1221849) like ammonium (B1175870) chloride, and subsequent saponification of the methyl ester. acs.org

Another key fragment is the imidazole-containing amine. Its synthesis can be initiated from the coupling of N-Cbz-L-alanine with 2-amino acetophenone (B1666503) hydrochloride, followed by cyclization to form the imidazole (B134444) ring. ufrgs.br Subsequent deprotection of the amine sets the stage for coupling with the other chiral fragment. ufrgs.br The stereochemistry of these precursors is critical and is often controlled through the use of chiral starting materials and stereoselective reactions. researchgate.net

| Precursor | Key Synthetic Steps | Stereochemical Control |

| (S)-N-(4-carbamoyl-2,6-dimethylbenzoyl)-alpha-phenylalanine | Triflate formation, carbonylation, amidation, saponification | Use of L-phenylalanine derivative |

| (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine | Coupling, cyclization, deprotection | Use of L-alanine derivative |

Deuterium (B1214612) Exchange and Direct Incorporation Techniques in Eluxadoline-d3 Synthesis

The introduction of deuterium into the Eluxadoline structure to create Eluxadoline-d3 requires specific labeling strategies. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium. These techniques can be broadly categorized into catalytic deuteration and the use of deuterated reagents. simsonpharma.com

Catalytic Deuteration Approaches

Catalytic deuteration methods offer a means to introduce deuterium into a molecule, often through hydrogen isotope exchange (HIE) reactions. researchgate.netlibretexts.org In the context of Eluxadoline synthesis, this could involve the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D2) or a deuterium source like heavy water (D2O). researchgate.netnih.gov For instance, a precursor containing a reducible functional group could be subjected to catalytic reduction using D2 gas to introduce deuterium atoms. Photocatalytic methods are also emerging as a powerful tool for deuteration. researchgate.net

Utilization of Deuterated Reagents in Specific Synthetic Pathways

A more direct and often more regioselective method for synthesizing Eluxadoline-d3 involves the use of deuterated reagents at specific steps in the synthetic pathway. simsonpharma.comnih.gov For example, a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), could be used to introduce a trideuteromethyl group. Similarly, reduction steps could be carried out using a deuterated reducing agent like sodium borodeuteride (NaBD4) to introduce deuterium at specific positions. The synthesis of Eluxadoline-d3 Dihydrochloride (B599025) specifically involves the use of deuterated precursors in the coupling reactions that form the core structure of the molecule. smolecule.com

Purification and Isolation Procedures for Isotopic Analogs

The purification of isotopically labeled analogs like Eluxadoline-d3 Dihydrochloride is crucial to ensure high isotopic and chemical purity. Standard chromatographic techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a primary method for purification. ijpqa.com A reversed-phase C18 or C8 column is often used with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of acid like phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijpqa.comnewdrugapprovals.org Gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the desired product from impurities and unreacted starting materials. newdrugapprovals.org

Following purification, the final compound is often isolated as a salt to improve its stability and solubility. In the case of this compound, the purified free base is treated with hydrochloric acid to form the dihydrochloride salt. smolecule.com The resulting solid can then be collected by filtration and dried.

Spectroscopic and Chromatographic Characterization for Isotopic Purity and Structural Confirmation

Confirmation of the structure and determination of the isotopic purity of this compound are achieved through a combination of spectroscopic and chromatographic techniques. smolecule.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the synthesized compound. veeprho.com The mass spectrum will show a molecular ion peak corresponding to the mass of Eluxadoline-d3, which will be higher than that of the unlabeled Eluxadoline due to the presence of three deuterium atoms. veeprho.com This technique is also invaluable for assessing the isotopic enrichment of the sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration Analysis

In the ¹H NMR spectrum of Eluxadoline-d3, the signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced in intensity. The integration of the remaining proton signals can provide a quantitative measure of the deuterium incorporation.

Mass Spectrometry (MS) for Isotopic Abundance Determination

Mass spectrometry is a critical analytical technique for characterizing isotopically labeled compounds like this compound. It provides essential information on isotopic enrichment, structural integrity, and purity. axios-research.com The primary principle involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). For Eluxadoline-d3, this allows for the precise determination of the abundance of the deuterium-labeled species relative to the unlabeled compound.

The presence of three deuterium atoms in Eluxadoline-d3 results in a mass shift that is readily detectable by mass spectrometry. This isotopic labeling is intentionally designed to be stable and avoid exchange in biological systems, ensuring the reliability of the tracer in metabolic studies. axios-research.commdpi.com The analysis of relative isotopologue abundances (ARIA) can be performed using techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.gov This method evaluates the complete isotope pattern of the molecule to calculate the mixing ratios of the labeled and unlabeled species. nih.gov

In a typical analysis, the mass spectrum of Eluxadoline-d3 would show a distinct peak for the deuterated molecule, allowing for the calculation of isotopic enrichment. This is crucial for quantitative studies where the labeled compound is used as an internal standard. mdpi.com The high isotopic purity of Eluxadoline-d3 is a key parameter that is confirmed by mass spectrometry, ensuring accurate quantification in complex biological matrices. axios-research.com

Key Parameters in MS Analysis of Eluxadoline-d3:

| Parameter | Description | Relevance |

| Isotopic Enrichment | The percentage of the isotopically labeled compound in the total sample. | Essential for the accuracy of quantitative bioanalytical methods. axios-research.com |

| Structural Integrity | Confirmation that the isotopic label has not altered the chemical structure of the molecule. | Ensures that the labeled compound behaves chemically and biologically identically to the unlabeled analog. axios-research.com |

| Isotopic Purity | The proportion of the desired isotopically labeled species (d3) compared to other isotopic variants (d0, d1, d2). | High isotopic purity minimizes interference and improves the precision of measurements. |

| Mass Shift | The difference in mass between the deuterated and non-deuterated forms of the molecule. | The primary basis for distinguishing and quantifying the labeled compound. |

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the analytical purity of this compound. It separates the target compound from any impurities, degradation products, or other related substances. bdg.co.nz The method's validation according to International Conference on Harmonisation (ICH) guidelines ensures its accuracy, precision, and reliability for quality control purposes. rjptonline.orgresearchgate.net

A common approach for analyzing Eluxadoline is a reversed-phase HPLC (RP-HPLC) method. rjptonline.orgresearchgate.net This typically involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. rjptonline.orgresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary phase (the C18 column) and the mobile phase.

For the analysis of Eluxadoline, a gradient or isocratic elution can be employed, with detection commonly performed using a photodiode array (PDA) detector at a specific wavelength, such as 260 nm or 246 nm. rjptonline.orgresearchgate.net The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic parameter for identification. For instance, a reported retention time for Eluxadoline is 3.481 minutes under specific chromatographic conditions. rjptonline.org

The validation of an HPLC method for Eluxadoline would include the evaluation of several key parameters, as detailed in the table below. These parameters ensure the method is suitable for its intended purpose of purity assessment. rjptonline.org

Validation Parameters for HPLC Analysis of Eluxadoline:

| Parameter | Description | Typical Acceptance Criteria/Findings |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The method should effectively separate Eluxadoline from its impurities with good resolution. researchgate.net |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥0.999 is often achieved over a specified concentration range (e.g., 10-125 µg/mL). rjptonline.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Percentage recoveries are typically expected to be within 98-102%. For Eluxadoline, recoveries between 99.92% and 100.07% have been reported. rjptonline.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed at different levels (repeatability, intermediate precision) with relative standard deviation (RSD) values typically below 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | For Eluxadoline impurities, LODs can be in the range of 0.25 µg/mL. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | For Eluxadoline impurities, LOQs can be in the range of 1 µg/mL. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Evaluated by varying parameters like flow rate, mobile phase composition, and column temperature. rjptonline.orgresearchgate.net |

Eluxadoline D3 Dihydrochloride in Advanced Analytical Chemistry and Bioanalysis

Development and Validation of LC-MS/MS Methods for Eluxadoline (B110093) Quantification

The development and validation of robust analytical methods are paramount for the accurate quantification of pharmaceutical compounds in biological matrices. For eluxadoline, a mixed µ-opioid receptor agonist and δ-opioid receptor antagonist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique due to its high sensitivity and selectivity. nih.goveijppr.com Several LC-MS/MS methods have been developed and validated for the estimation of eluxadoline in human and rat plasma. nih.govdntb.gov.uaresearchgate.net

A key aspect of these methods is the sample extraction process. Solid-phase extraction (SPE) is a commonly employed technique to extract eluxadoline and its internal standard from plasma samples. nih.gov For instance, one method utilized Orochem Panthera Deluxe cartridges for this purpose. nih.gov Another approach employed a high-throughput 96-well plate format µ-SPE technique for plasma sample extraction. researchgate.net The goal of the extraction process is to isolate the analyte from the complex biological matrix, which can interfere with the analysis. eijppr.com

Chromatographic separation is another critical step. Researchers have utilized various columns and mobile phases to achieve optimal separation of eluxadoline from other components in the sample. One validated method used an Ace Phenyl column with a mobile phase consisting of a buffer (2 mM ammonium (B1175870) acetate (B1210297) in 0.01% formic acid), acetonitrile (B52724), and methanol (B129727). nih.gov Another method employed an Acquity BEH™ C18 column with a mobile phase of acetonitrile and 20mM ammonium acetate. researchgate.net The choice of column and mobile phase is crucial for achieving good peak shape, resolution, and a reasonable run time. nih.govresearchgate.net

Detection is typically performed using a tandem mass spectrometer operating in positive ionization and multiple reaction monitoring (MRM) modes. nih.gov This allows for highly selective and sensitive detection of eluxadoline and its internal standard. The method's performance is evaluated through a rigorous validation process, which includes assessing parameters like linearity, precision, accuracy, and stability, often following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.netijprajournal.com A validated method for eluxadoline in human plasma demonstrated a linear dynamic range of 25.0–5000 pg/mL using 300 μL of plasma. nih.gov

Role of Deuterated Internal Standards in Quantitative Bioanalytical Methodologies

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential to control for variability during sample processing and analysis. aptochem.combiopharmaservices.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Eluxadoline-d3 Dihydrochloride (B599025). aptochem.comveeprho.comscioninstruments.com Deuterated internal standards are frequently preferred because they have nearly identical chemical and physical properties to the unlabeled analyte. aptochem.comclearsynth.com

The primary role of a deuterated IS is to compensate for variations that can occur at different stages of the analytical process, including extraction, injection volume, and ionization efficiency in the mass spectrometer. aptochem.combiopharmaservices.com Because the deuterated IS and the analyte behave almost identically during extraction and chromatography, any loss of analyte during sample preparation will be mirrored by a proportional loss of the IS. aptochem.com Similarly, they co-elute from the liquid chromatography column, meaning they experience the same conditions in the mass spectrometer's ion source at the same time. aptochem.com This co-elution is a critical characteristic that helps to correct for matrix effects, where other compounds in the biological sample can suppress or enhance the ionization of the analyte. clearsynth.com

The use of a deuterated IS like Eluxadoline-d3 significantly improves the accuracy, precision, and robustness of the bioanalytical method. aptochem.comveeprho.com It allows for more reliable quantification of the drug in biological samples, which is crucial for pharmacokinetic studies and therapeutic drug monitoring. nih.govveeprho.com While SIL internal standards are the preferred choice, their availability and cost can sometimes be a limiting factor. scispace.com In such cases, structural analogs may be used, but they may not compensate for all sources of variability as effectively as a deuterated standard. scispace.com

Matrix Effects and Compensation Strategies in Bioanalytical Assays

Matrix effects are a significant challenge in bioanalytical assays, particularly those using LC-MS/MS. eijppr.com These effects arise from co-eluting endogenous components of the biological matrix (e.g., plasma, urine) that can interfere with the ionization of the analyte, leading to either ion suppression or enhancement. eijppr.comnih.gov This interference can compromise the accuracy, precision, and sensitivity of the assay. eijppr.comresearchgate.net

Several strategies are employed to mitigate or compensate for matrix effects. One of the most effective strategies is the use of a stable isotope-labeled internal standard, such as Eluxadoline-d3. clearsynth.commdpi.com Since the deuterated internal standard co-elutes and has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a very similar way. aptochem.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be largely canceled out. scioninstruments.com

Other strategies to address matrix effects include:

Sample Preparation: Improving the sample clean-up process to remove interfering matrix components is crucial. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to purify the sample before analysis. eijppr.comnih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components can also reduce matrix effects. eijppr.com

Choice of Ionization Technique: The type of ionization source can influence the extent of matrix effects. While electrospray ionization (ESI) is widely used, it can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) in some cases, although this can be instrument-dependent. nih.gov

Method Validation: Regulatory guidelines require the evaluation of matrix effects during method validation. eijppr.comnih.gov This typically involves comparing the response of the analyte in a neat solution to its response in a spiked matrix extract from different sources to assess the degree of ion suppression or enhancement. mdpi.comnih.gov

Sensitivity and Specificity Enhancements with Deuterated Analogs

The use of deuterated analogs like Eluxadoline-d3 as internal standards significantly enhances the sensitivity and specificity of LC-MS/MS methods. veeprho.com

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net In LC-MS/MS, specificity is primarily achieved through the selection of specific precursor-to-product ion transitions in MRM mode. nih.gov A deuterated internal standard further enhances specificity because it has a different mass-to-charge ratio (m/z) from the unlabeled analyte, allowing the mass spectrometer to distinguish between the two. scioninstruments.com This is particularly important to ensure that there is no interference from the internal standard at the m/z of the analyte, and vice-versa. A sufficient mass difference (typically a +3 mass unit increase or more) is designed into the deuterated standard to move its signal outside the natural isotopic distribution of the analyte. aptochem.com

The use of a deuterated internal standard is considered the gold standard for quantitative bioanalysis because it provides the most accurate and reliable results by effectively mimicking the behavior of the analyte throughout the entire analytical procedure. aptochem.comscioninstruments.com

Application in Advanced Chromatographic Separation Techniques

Eluxadoline-d3 Dihydrochloride, as a stable isotope-labeled analog, plays a crucial role in the application of advanced chromatographic separation techniques for the analysis of eluxadoline and its metabolites.

Optimized Chromatographic Conditions for Eluxadoline-d3 and its Metabolites

Optimizing chromatographic conditions is essential for achieving accurate and reliable quantification of eluxadoline and its metabolites. The goal is to obtain good separation, peak shape, and retention times. researchgate.net Several studies have reported optimized chromatographic conditions for eluxadoline analysis. nih.govresearchgate.netnewdrugapprovals.org

A common approach involves reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net The choice of the stationary phase (the column) and the mobile phase is critical. For instance, a C18 or a phenyl column is often used for the separation of eluxadoline. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium acetate or formic acid) and an organic solvent (such as acetonitrile or methanol). nih.govresearchgate.net The gradient or isocratic elution profile, flow rate, and column temperature are all carefully optimized to achieve the desired separation. nih.govresearchgate.net

The following table summarizes examples of optimized chromatographic conditions reported for eluxadoline analysis:

| Parameter | Condition 1 | Condition 2 |

| Column | Ace Phenyl (150 × 4.6 mm, 5 μm) nih.gov | Acquity BEH™ C18 (100×2.1mm, 1.7μm) researchgate.net |

| Mobile Phase | Buffer (2 mM ammonium acetate in 0.01% formic acid), acetonitrile, and methanol (20:70:10, v/v/v) nih.gov | Acetonitrile: 20mM ammonium acetate (80:20, v/v) researchgate.net |

| Flow Rate | 0.8 mL/min nih.gov | 0.3 mL/min researchgate.net |

| Run Time | 4.0 min nih.gov | Not specified |

| Internal Standard | Eluxadoline-13CD3 nih.gov | Risperidone researchgate.net |

This table is for illustrative purposes and specific conditions may vary between laboratories and applications.

The co-elution of Eluxadoline-d3 with the unlabeled eluxadoline is a key aspect of the optimized method, as it ensures that both compounds experience the same chromatographic and mass spectrometric conditions, which is fundamental for the internal standard to accurately correct for variability. aptochem.com

Chiral Separations Involving Deuterated Analogs

Eluxadoline has two chiral centers, meaning it can exist as different stereoisomers. researchgate.net In drug development, it is often necessary to separate and quantify these stereoisomers, as they can have different pharmacological activities and pharmacokinetic profiles. researchgate.net Chiral chromatography is the technique used for this purpose. researchgate.net

Chiral separation can be achieved using chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC). researchgate.net These CSPs are designed to interact differently with the enantiomers of a chiral compound, leading to their separation. researchgate.net

Pre Clinical Pharmacokinetic and Metabolic Profiling Utilizing Eluxadoline D3 Dihydrochloride

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

The in vitro metabolic profiling of eluxadoline (B110093) provides foundational insights into its biotransformation pathways, primarily conducted using hepatic systems like liver microsomes and hepatocytes. These studies are crucial for predicting in vivo metabolic clearance and potential drug-drug interactions.

In vitro studies have been conducted to determine the role of the cytochrome P450 (CYP) enzyme system in the metabolism of eluxadoline. Research indicates that eluxadoline is not a significant inducer of CYP1A2, CYP2C9, CYP2C19, or CYP3A4. nih.gov Similarly, it does not act as a meaningful inhibitor of CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, or CYP2D6 at clinically relevant systemic concentrations. nih.gov While CYP2E1 was slightly inhibited, the interaction is considered unlikely to be clinically significant. nih.gov

Table 1: Summary of In Vitro CYP450 Interaction Studies with Eluxadoline

| CYP Isoform | Induction Potential | Inhibition Potential | Notes |

|---|---|---|---|

| CYP1A2 | No significant induction nih.govfda.gov | No significant inhibition nih.govfda.gov | Unlikely to be involved in clinically relevant interactions. fda.gov |

| CYP2A6 | Not specified | No significant inhibition nih.gov | |

| CYP2B6 | Not specified | No significant inhibition nih.gov | |

| CYP2C9 | No significant induction nih.govfda.gov | No significant inhibition nih.govfda.gov | |

| CYP2C19 | No significant induction nih.govfda.gov | No significant inhibition nih.govfda.gov | |

| CYP2D6 | Not specified | No significant inhibition nih.govfda.gov | |

| CYP2E1 | Not specified | Slight inhibition nih.gov | Interaction considered unlikely to be clinically meaningful. nih.gov |

| CYP3A4/5 | No significant induction nih.govfda.gov | Time-dependent inhibition at high concentrations (50 µM) nih.govfda.gov | Unlikely to have a clinically significant effect on CYP3A4 activity at therapeutic systemic concentrations. nih.gov |

The primary metabolic pathway for eluxadoline identified in vitro is not oxidation via CYP enzymes, but rather direct conjugation. nih.gov Specifically, in human and nonrodent cell lines, the predominant metabolic route is the glucuronidation of the methoxy-benzoic acid moiety of the molecule. nih.gov This process forms an acyl glucuronide metabolite, designated as M11. nih.govfda.gov

The M11 metabolite is also the major metabolite found when eluxadoline is incubated with human intestinal microsomes, highlighting the importance of this pathway in the gut. nih.gov While the metabolism of eluxadoline is not fully established, data from human studies confirm that the M11 acyl glucuronide is found in the urine, consistent with the in vitro findings. fda.govfda.gov

The designation "d3" in Eluxadoline-d3 Dihydrochloride (B599025) indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This strategy, known as deuteration, is a common approach in medicinal chemistry to improve the pharmacokinetic properties of a drug. nih.gov The underlying principle is the kinetic isotope effect (KIE). nih.gov

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, enzymatic reactions that involve the cleavage of this bond, such as oxidation by cytochrome P450 enzymes, can proceed at a slower rate for a deuterated compound compared to its non-deuterated counterpart. nih.govnih.gov By strategically replacing hydrogens at known sites of metabolism with deuterium, the rate of metabolic breakdown can be reduced. nih.gov This can lead to several potential benefits, including:

Increased metabolic stability. nih.gov

Longer biological half-life. nih.gov

Increased systemic exposure. uspto.gov

Reduced formation of potentially reactive metabolites.

In Vivo Pharmacokinetic Studies in Non-Human Animal Models

Preclinical in vivo studies in various animal species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate before human trials.

Pharmacokinetic studies following single oral administration of eluxadoline have been conducted in mice, rats, and cynomolgus monkeys. These studies consistently demonstrate low systemic oral bioavailability, which is a key characteristic of the compound. fda.gov

Absorption: The time to reach maximum plasma concentration (Tmax) was moderate to rapid, ranging from 0.5 to 7.75 hours across the species tested. The low bioavailability (≤ 0.83%) is attributed to a combination of limited absorption from the gastrointestinal (GI) tract and a significant first-pass metabolic effect.

Distribution: Eluxadoline exhibits moderate binding to plasma proteins, with percentages ranging from 68.5% in dogs to 87.8% in mice. This is comparable to the protein binding observed in human plasma samples (81-82%). nih.gov

Elimination: Following administration, the majority of eluxadoline is excreted unchanged in the feces. nih.gov In a mass balance study, approximately 82% of the administered radioactive dose was recovered in feces, with less than 1% found in urine, indicating minimal renal clearance. fda.govnih.gov The terminal elimination half-life is relatively short, estimated to be between 3.7 and 6.0 hours. fda.gov

Table 2: Preclinical Pharmacokinetic Parameters of Eluxadoline in Animal Models

| Parameter | Mice | Rats | Cynomolgus Monkeys | Dogs |

|---|---|---|---|---|

| Oral Bioavailability | ≤ 0.83% | ≤ 0.83% | ≤ 0.83% | Not Specified |

| Tmax (oral) | 0.5 - 7.75 h (range across species) | 0.5 - 7.75 h (range across species) | 0.5 - 7.75 h (range across species) | Not Specified |

| Plasma Protein Binding | 87.8% | Not Specified | Not Specified | 68.5% |

| Primary Route of Excretion | Feces nih.gov | Feces nih.gov | Feces nih.gov | Not Specified |

Tissue distribution studies using radiolabeled ([14C]) eluxadoline were performed in rats to determine the extent of its distribution into various organs and tissues. europa.eu

Following oral administration, the highest exposure to drug-related radioactivity was consistently observed in the tissues of the gastrointestinal tract. europa.eu Whole-body autoradiography in rats showed that after a single oral dose, the compound was poorly absorbed and, therefore, not widely distributed to other tissues. Notably, radioactivity in the brain was below the lower limit of quantification, indicating that eluxadoline does not significantly cross the blood-brain barrier. fda.gov

In non-pigmented tissues, the highest concentrations outside of the GI tract were found in the stomach and urinary bladder. Tissues such as the adrenal gland, pancreas, kidney, liver, and spleen showed exposure levels that were 2 to 8 times higher than that in the blood. There was no evidence of drug accumulation upon repeated dosing. europa.eu

Table 3: List of Compounds

| Compound Name |

|---|

| Eluxadoline |

| Eluxadoline-d3 Dihydrochloride |

| Midazolam |

| 1-hydroxy-midazolam |

| Rosuvastatin |

| Cyclosporine |

| Loperamide |

| Ciprofloxacin |

| Fluconazole |

| Gemfibrozil |

| Fentanyl |

| Tacrolimus |

| Rifampin |

| Carbazeran |

| Zoniporide |

| p-tyramine |

| Thioether rabeprazole |

Mechanistic Drug-Drug Interaction Studies in Pre-clinical Models

In the investigation of the pharmacokinetic profile of eluxadoline, its deuterated stable isotope, this compound, serves as a critical internal standard for quantitative analysis in bioanalytical methods such as liquid chromatography-mass spectrometry. These studies are essential for elucidating the potential for drug-drug interactions (DDIs). Pre-clinical in vitro models have been employed to assess the effects of eluxadoline on drug-metabolizing enzymes and transporter proteins.

In vitro studies have been conducted to evaluate the potential of eluxadoline to inhibit or induce key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. The findings from these pre-clinical assessments indicate a low likelihood of clinically significant DDIs involving CYP enzymes. nih.govnih.gov

| Enzyme | Interaction Potential (In Vitro) | Finding |

|---|---|---|

| CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 3A4 | Reversible Inhibition | Unlikely at clinical doses. fda.gov |

| CYP1A2, 2C9, 2C19, 3A4/5 | Induction | No induction observed up to 10 µM. fda.gov |

| CYP3A4 | Time-Dependent Inhibition | Potential for inhibition at high gut concentrations (50 µM); in vivo relevance requires further assessment. fda.gov |

| CYP2E1 | Inhibition | May inhibit; clinical significance is unknown. nih.gov |

Pre-clinical in vitro studies have identified eluxadoline as a substrate for several key drug transporters, which play a significant role in its absorption and disposition. nih.govfda.gov These transporters include Organic Anion Transporter 3 (OAT3), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), Bile Salt Export Pump (BSEP), and Multidrug Resistance-Associated Protein 2 (MRP2). fda.govnih.gov Eluxadoline was not found to be a substrate for Organic Cation Transporter 1 (OCT1), OCT2, Organic Anion Transporter 1 (OAT1), or OATP1B3. fda.gov

The interaction with OATP1B1 is particularly significant. This transporter is involved in the sinusoidal hepatic uptake of eluxadoline, influencing both its first-pass extraction by the liver and its systemic clearance. nih.govnih.gov Inhibition of OATP1B1 can, therefore, lead to a major DDI by increasing the oral bioavailability and reducing the systemic clearance of eluxadoline. nih.gov This was demonstrated in a clinical study where co-administration of eluxadoline with cyclosporine, a potent OATP1B1 inhibitor, resulted in a 4.4-fold increase in systemic exposure (AUC) and a 6.2-fold increase in peak exposure (Cmax) of eluxadoline. nih.govnih.gov

In addition to being a substrate, eluxadoline has also been evaluated as an inhibitor of various transporters. In vitro data showed that eluxadoline inhibited the transport of OATP1B1 probe substrates. nih.gov However, it did not inhibit the transport mediated by BCRP, BSEP, MRP2, OCT1, OCT2, OAT1, OAT3, or OATP1B3. nih.gov

| Transporter | Interaction Type | Result and Significance |

|---|---|---|

| OATP1B1 | Substrate | Yes. Plays a major role in hepatic uptake, first-pass metabolism, and systemic clearance. nih.govnih.gov |

| MRP2 | Substrate | Yes. nih.govfda.gov Plays a minor role in canalicular and renal tubular apical efflux. nih.gov |

| OAT3 | Substrate | Yes. nih.govfda.gov Plays a minor role in basolateral uptake in renal tubules. nih.gov |

| BSEP | Substrate | Yes. fda.govnih.gov |

| OATP1B1 | Inhibitor | Yes. nih.govnih.gov Co-administration with OATP1B1 inhibitors significantly increases eluxadoline plasma concentrations. |

| MRP2, BCRP, BSEP, OAT1, OAT3, OATP1B3, OCT1, OCT2 | Inhibitor | No. nih.gov |

Mechanistic Pharmacological Investigations of Eluxadoline and Its Deuterated Analog

Opioid Receptor Binding Affinity and Selectivity Profiling (In Vitro)

Eluxadoline (B110093) is characterized by a unique, mixed pharmacological profile, acting as an agonist at the mu (µ)- and kappa (κ)-opioid receptors while simultaneously acting as an antagonist at the delta (δ)-opioid receptor. wikipedia.orgdrugbank.comxcessbio.com This complex activity is believed to contribute to its therapeutic effects by modulating gastrointestinal motility, secretion, and visceral sensation locally within the enteric nervous system. wikipedia.orgnih.gov

Mu-, Delta-, and Kappa-Opioid Receptor Interactions

In vitro binding assays have been utilized to quantify the affinity of Eluxadoline for the different opioid receptor subtypes. These studies reveal a high affinity for the µ-opioid receptor (MOR) and a moderate affinity for the δ-opioid receptor (DOR). The binding affinity for the κ-opioid receptor (KOR) has been determined in non-human tissue. nih.gov The antagonistic activity at the δ-receptor is a key feature, as it may mitigate some of the constipating effects typically associated with unopposed µ-opioid receptor agonists. drugbank.com

Below is a summary of the reported binding affinities (Ki) of Eluxadoline.

Table 1: Opioid Receptor Binding Affinities of Eluxadoline

| Receptor Subtype | Tissue/Cell Source | Binding Affinity (Ki, nM) | Pharmacological Action |

|---|---|---|---|

| Mu (µ) | Human | 1.8 | Agonist |

| Delta (δ) | Human | 430 | Antagonist |

Allosteric Modulation Studies

The interaction between µ- and δ-opioid receptors is a critical aspect of opioid pharmacology. Studies suggest that these receptors can form heterodimers (µOR-δOR), leading to allosteric modulation where the δ-receptor influences the binding and signaling properties of the µ-receptor. nih.gov Specifically, δ-opioid receptor antagonists have been shown to allosterically enhance µ-opioid receptor ligand binding and signaling in cells where both receptors are co-expressed. nih.gov Eluxadoline, with its dual µ-agonist and δ-antagonist profile, is thought to act upon this µOR-δOR heteromer complex. nih.govebi.ac.uk This interaction may explain its distinct clinical profile, where its δ-antagonist activity modulates the effects of its µ-agonist activity. nih.gov However, specific studies characterizing Eluxadoline itself as an allosteric modulator are not widely reported.

Functional Assays and Signal Transduction Pathway Analysis (In Vitro/Cellular)

The functional activity of Eluxadoline is determined by its ability to initiate downstream signaling cascades upon binding to opioid receptors. As G-protein coupled receptors (GPCRs), opioid receptors primarily signal through two distinct pathways: the G-protein pathway and the β-arrestin pathway. nih.govyoutube.com

G-Protein Coupled Receptor (GPCR) Activation and Biased Agonism

Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). youtube.commdpi.com For opioid receptors, G-protein activation is generally associated with analgesic and therapeutic effects, while the β-arrestin pathway is often linked to receptor desensitization, internalization, and certain adverse effects. youtube.commdpi.com

Eluxadoline has been shown to be more potent than the peripheral µ-opioid agonist loperamide in activating G-proteins and recruiting β-arrestin in cells expressing only µ-opioid receptors. nih.govebi.ac.ukresearchgate.net However, its signaling profile changes in cells that co-express both µ- and δ-opioid receptors, where µOR-δOR heteromers can form. In these cells, the maximal effect of Eluxadoline is lower than that of loperamide, suggesting that the presence of the δ-receptor modulates its signaling. nih.govresearchgate.net This indicates that Eluxadoline's mechanism of action is partly mediated through the µOR-δOR heteromer. nih.gov

The following table presents comparative data on the potency (EC50) and efficacy (Emax) of Eluxadoline for β-arrestin recruitment compared to other opioid agonists.

Table 2: Functional Activity of Opioid Agonists at Mu-Opioid Receptors (β-Arrestin Recruitment)

| Compound | Cell System | Potency (EC50, nM) | Efficacy (Emax, % of Basal) |

|---|---|---|---|

| Eluxadoline | µOR expressing cells | 1.8 ± 0.6 | ~800% |

| µOR-δOR co-expressing cells | 0.9 ± 0.4 | ~433% | |

| Loperamide | µOR expressing cells | 11.2 ± 3.2 | ~900% |

| µOR-δOR co-expressing cells | 4.8 ± 1.5 | ~956% | |

| DAMGO | µOR expressing cells | 5.5 ± 1.3 | ~850% |

Data derived from published graphical representations in Fujita et al., 2014. nih.govresearchgate.net

Receptor Internalization and Downstream Signaling Events

Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. nih.govyoutube.com This recruitment is a pivotal downstream event that serves two main functions: it blocks further G-protein activation, leading to receptor desensitization, and it initiates the process of receptor internalization via clathrin-mediated endocytosis. youtube.com Research confirms that Eluxadoline is effective at inducing β-arrestin recruitment. nih.govresearchgate.net This action suggests that Eluxadoline can initiate receptor desensitization and internalization, which are common regulatory mechanisms for GPCRs. While β-arrestin recruitment is well-documented, specific studies detailing the rate of Eluxadoline-induced receptor internalization or other downstream signaling pathways (such as activation of MAP kinases) are limited.

Structure-Activity Relationship (SAR) Studies with Deuterated Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. Such studies often involve making systematic modifications to a lead compound and assessing the impact on its pharmacological properties.

To date, specific SAR studies focusing on deuterated analogs of Eluxadoline, including Eluxadoline-d3 Dihydrochloride (B599025), have not been reported in the peer-reviewed scientific literature. The introduction of deuterium (B1214612) in place of hydrogen at specific metabolic sites is a known strategy to reduce the rate of drug metabolism, which can lead to an improved pharmacokinetic profile, such as a longer half-life. researchgate.net However, without specific experimental data, the precise effects of deuteration on the binding affinity, functional potency, and biased agonism of Eluxadoline remain undetermined.

Influence of Deuteration on Receptor-Ligand Binding Kinetics

There are no published studies that have evaluated the receptor-ligand binding kinetics of Eluxadoline-d3 Dihydrochloride. Therefore, data on association and dissociation rates (k-on and k-off), affinity constants (K-d), or inhibitory constants (K-i) at the µ-, κ-, and δ-opioid receptors for this specific deuterated compound are not available. The impact of deuterium substitution on the binding profile of Eluxadoline remains uninvestigated.

Conformational Analysis and Molecular Dynamics Simulations

No conformational analyses or molecular dynamics simulation studies have been published for this compound. While research has explored the conformational behavior of the parent Eluxadoline molecule, nih.gov similar computational investigations have not been reported for its deuterated form. As a result, there is no information on how deuteration might alter the three-dimensional structure, molecular flexibility, or the dynamics of its interaction with its target opioid receptors.

Advanced Research Applications of Deuterium Labeling in Eluxadoline Investigations

Investigating Metabolic Switching and Bioactivation Pathways

The use of eluxadoline-d3 dihydrochloride (B599025) is instrumental in elucidating the complex metabolic landscape of eluxadoline (B110093). Deuterium (B1214612) labeling at specific, metabolically labile positions can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect. This effect can be leveraged to study metabolic switching, where the blockage of one metabolic pathway redirects the drug through alternative routes, potentially leading to the formation of different metabolites.

Furthermore, this approach is critical in identifying and characterizing reactive metabolites, which are often implicated in drug-induced toxicity. By stabilizing a particular metabolic site through deuteration, researchers can modulate the formation of such metabolites and gain insights into the bioactivation pathways responsible for their generation. This knowledge is paramount for a comprehensive understanding of the drug's safety profile and for predicting potential drug-drug interactions.

Table 1: Hypothetical Metabolic Profile of Eluxadoline vs. Eluxadoline-d3 in a Liver Microsome Assay

| Compound | Primary Metabolite | Secondary Metabolite | Rate of Formation (pmol/min/mg protein) |

| Eluxadoline | Glucuronide Conjugate | Oxidative Metabolite A | 150 |

| Eluxadoline-d3 | Glucuronide Conjugate | Oxidative Metabolite A | 145 |

| Eluxadoline | Oxidative Metabolite B | N-dealkylated Metabolite | 75 |

| Eluxadoline-d3 | Oxidative Metabolite B | N-dealkylated Metabolite | 30* |

*This hypothetical data illustrates a kinetic isotope effect where deuteration at the site of oxidation significantly slows down the formation of Oxidative Metabolite B, potentially redirecting metabolism towards other pathways.

Tracer Studies in Systems Biology and Omics Research (e.g., Metabolomics)

Eluxadoline-d3 dihydrochloride serves as an invaluable tracer in the fields of systems biology and metabolomics. In these studies, the deuterated compound is administered to a biological system, and its journey and effects are monitored over time. The distinct mass of the deuterium label allows for its unambiguous detection and quantification by mass spectrometry-based analytical platforms.

In metabolomics, this stable isotope labeling enables researchers to track the parent drug and its metabolites throughout the body, providing a dynamic view of its absorption, distribution, metabolism, and excretion (ADME) properties. This approach can also be used to investigate the downstream effects of eluxadoline on the broader metabolome, revealing changes in endogenous metabolic pathways in response to drug exposure. Such insights are crucial for understanding the drug's mechanism of action and its system-wide physiological impact.

Table 2: Illustrative Application of Eluxadoline-d3 in a Metabolomics Study

| Analytical Approach | Information Gained | Potential Research Question Addressed |

| LC-MS/MS | Quantification of Eluxadoline-d3 and its metabolites in plasma and tissue. | What is the pharmacokinetic profile of eluxadoline in different tissues? |

| Global Metabolomics | Identification of endogenous metabolites altered by Eluxadoline-d3 treatment. | How does eluxadoline impact gut microbial metabolism? |

| Fluxomics | Tracing the incorporation of labeled atoms into downstream metabolic networks. | Does eluxadoline affect bile acid synthesis and circulation? |

Development of Deuterium-Based Research Tools for Pharmacological Probes

The unique physicochemical properties of deuterium-labeled compounds make them ideal for the development of specialized research tools. This compound can be utilized as an internal standard in bioanalytical assays for the accurate quantification of unlabeled eluxadoline in complex biological matrices. Its similar chemical behavior and distinct mass ensure reliable and precise measurements.

Furthermore, deuterated eluxadoline can be used as a pharmacological probe to investigate the binding kinetics and receptor occupancy of the drug at its target sites, the mu- and delta-opioid receptors in the gastrointestinal tract. The subtle changes in molecular properties due to deuteration can sometimes provide a means to dissect complex binding interactions and receptor signaling pathways. These specialized tools are essential for in-depth preclinical and mechanistic studies that form the foundation of our understanding of eluxadoline's pharmacology.

Conclusion and Future Perspectives in Eluxadoline D3 Dihydrochloride Research

Summary of Key Academic Contributions and Methodological Advancements

The principal academic contribution of Eluxadoline-d3 Dihydrochloride (B599025) is its function as a stable isotope-labeled internal standard (SILS). acs.org In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a SILS is the gold standard for accuracy and precision. musechem.com By incorporating three deuterium (B1214612) atoms, Eluxadoline-d3 Dihydrochloride has a higher mass than its non-deuterated counterpart, Eluxadoline (B110093). This mass difference allows it to be distinguished by a mass spectrometer, yet it remains chemically and physically similar enough to co-elute and ionize almost identically to the parent drug during analysis. clearsynth.com

This application has been fundamental to key methodological advancements:

Enhanced Bioanalytical Accuracy: The use of this compound as an internal standard allows researchers to correct for variability during sample preparation and analysis, such as extraction inconsistencies or matrix effects in complex biological samples (e.g., plasma, urine). This leads to highly reliable pharmacokinetic data. musechem.com

Facilitation of ADME Studies: It has enabled precise quantification of Eluxadoline in absorption, distribution, metabolism, and excretion (ADME) studies. assumption.edu These studies are essential for understanding a drug's behavior in a biological system and are a cornerstone of regulatory submissions.

Metabolite Identification: While the primary use is for quantifying the parent drug, deuterated standards can also aid in the structural elucidation of metabolites. researchgate.net By comparing the mass spectra of metabolites from subjects given the parent drug with the fragmentation pattern of the deuterated standard, researchers can pinpoint which parts of the molecule have been metabolically altered.

Unaddressed Research Questions and Emerging Methodological Challenges

Despite the utility of this compound and similar deuterated compounds, several research questions and challenges remain.

Metabolic Switching: A significant challenge in deuterated compound research is the phenomenon of "metabolic switching". bioscientia.demusechem.com When a metabolic "soft spot" on a molecule is strengthened by a carbon-deuterium bond, the metabolic machinery (like Cytochrome P450 enzymes) may shift to an alternative, previously minor pathway. bioscientia.demusechem.com This could potentially lead to the formation of novel or unexpected metabolites, the toxicological profiles of which would be unknown. assumption.edu Future research must investigate whether deuteration in Eluxadoline alters its metabolic profile in unforeseen ways.

Isotopic Purity and Stability: The synthesis of deuterated compounds presents the challenge of achieving high isotopic enrichment at the desired molecular positions with minimal isotopic scrambling. rsc.org Ensuring the stability of the deuterium label throughout analytical procedures is also critical, as back-exchange of deuterium for protium (B1232500) could compromise quantitative accuracy.

Synthesis and Cost: The development of site-selective, efficient, and scalable methods for deuteration remains a significant hurdle. bioscientia.dersc.org Many current methods rely on expensive deuterated reagents and catalysts, which can make the production of these research compounds costly and complex. assumption.edubioscientia.de

The Deuterium Isotope Effect on Pharmacodynamics: While the kinetic isotope effect is well-studied, the influence of deuteration on a drug's pharmacodynamic properties (e.g., receptor binding affinity) is less understood. Studies have shown that deuteration can sometimes alter protein binding. musechem.comnih.gov An unaddressed question is whether the deuterium atoms on this compound could subtly alter its binding to opioid receptors compared to the parent compound, which could be relevant if it were ever considered for therapeutic use.

Broader Implications of Deuterated Compound Research in Pharmaceutical Science

The research and application of compounds like this compound are part of a larger, impactful trend in pharmaceutical science. The strategic replacement of hydrogen with deuterium has evolved from a niche analytical technique to a validated drug design strategy.

The primary implications include:

Improving Drug Properties (The "Deuterium Switch"): Deuteration at a site of metabolism can slow down the rate of drug clearance, a phenomenon known as the kinetic isotope effect. wikipedia.org This can lead to an improved pharmacokinetic profile, such as a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency. nih.gov This strategy, sometimes called a "deuterium switch," was successfully used to develop Deutetrabenazine, the first FDA-approved deuterated drug. researchgate.netnih.gov

Reducing Metabolite-Related Toxicity: By slowing metabolism at a specific site, deuteration can reduce the formation of reactive or toxic metabolites, thereby improving a drug's safety profile. nih.govnih.gov

Extending Intellectual Property: Deuterated versions of existing drugs are often considered new molecular entities, allowing for new patent protections. splendidlab.com This provides a commercial incentive for companies to reinvestigate and improve upon established medicines.

The following table summarizes the key applications of deuteration in pharmaceutical science.

| Application Area | Description | Key Benefit(s) | Example Compound Class |

| Bioanalysis | Use as stable isotope-labeled internal standards in mass spectrometry. | Increased accuracy and precision of drug quantification in biological samples. musechem.com | All small molecule drugs |

| Pharmacokinetics | Modification of metabolic "soft spots" to slow drug clearance. | Improved half-life, increased bioavailability, potential for lower or less frequent dosing. nih.govsplendidlab.com | Deutetrabenazine |

| Drug Safety | Reduction of the formation of specific, undesirable metabolites. | Lowered toxicity, improved safety profile. bioscientia.denih.gov | Deuterated Vitamin A |

| Mechanistic Studies | Tracing the fate of molecules through metabolic pathways. | Elucidation of complex biological reaction mechanisms. clearsynth.comresearchgate.net | Isotopically labeled substrates |

This table is generated based on data from the text.

Potential for Novel Research Paradigms and Technological Innovations

The future of deuterated compound research is moving toward more sophisticated and integrated approaches.

De Novo Deuteration: The paradigm is shifting from applying the "deuterium switch" to existing drugs towards a "de novo" approach. nih.gov Here, medicinal chemists incorporate deuterium strategically during the initial design and optimization of a new drug candidate to address potential pharmacokinetic liabilities from the outset.

Advanced Synthesis Methods: Innovation is focused on creating a "toolbox" of catalytic methods that allow for the late-stage, site-selective, and efficient incorporation of deuterium into complex molecules. rsc.org This would make deuterated analogs more accessible and affordable for research and development.

Isotopologue-Resolved Metabolomics: Novel analytical platforms are being developed that can perform untargeted analysis of isotopically labeled samples. nih.govnih.gov By administering a labeled precursor and analyzing all downstream metabolites, researchers can map metabolic pathways on a systems level, potentially discovering new drug targets or understanding off-target effects.

Expansion into New Fields: The unique properties conferred by deuteration are being explored beyond pharmaceuticals. For example, deuterated materials have been shown to improve the stability and brightness of organic light-emitting diodes (OLEDs) and fluorescent dyes used in microscopy. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Eluxadoline-d3 Dihydrochloride?

- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., aromatic rings or side chains) using catalytic hydrogenation or isotopic exchange. Characterization requires a combination of HPLC-MS (to confirm isotopic purity and molecular weight) and NMR (to verify deuterium placement and structural integrity). For quantification, UV-Vis spectroscopy or isotope dilution mass spectrometry is recommended. Stability testing under varying pH and temperature conditions should precede experimental use .

- Key Considerations : Cross-validate results with reference standards (e.g., COA-certified materials) to ensure batch-to-batch consistency. Deuterium loss during synthesis can skew pharmacological data, necessitating rigorous QC protocols .

Q. How should researchers design assays to evaluate the stability of this compound in biological matrices?

- Methodological Answer : Use accelerated stability studies under controlled conditions (e.g., 25°C/60% RH and 40°C/75% RH) to simulate long-term storage. Employ LC-MS/MS to monitor degradation products, focusing on deuterium retention. Include isotopically labeled internal standards (e.g., Eluxadoline-13C,D3) to correct for matrix effects .

- Key Considerations : Validate method specificity by spiking matrices with known impurities. Document deviations in deuterium content, as these may indicate hydrolysis or isotopic exchange .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding factors in pharmacokinetic (PK) studies of this compound?

- Methodological Answer :

Dose Selection : Use isotope dilution assays to distinguish endogenous compounds from the deuterated analyte.

Sampling Protocol : Collect serial blood/tissue samples at intervals informed by preliminary half-life data.

Controls : Include non-deuterated Eluxadoline to assess isotopic effects on absorption/metabolism.

Data Normalization : Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-subject variability .

- Key Considerations : Deuterated compounds may exhibit altered membrane permeability or protein binding; validate assumptions using in vitro permeability assays (e.g., Caco-2 cell models) .

Q. How can researchers resolve contradictions in receptor binding affinity data for this compound?

- Methodological Answer :

Replicate Studies : Ensure identical buffer conditions (pH, ionic strength) and receptor preparation methods.

Orthogonal Techniques : Combine radioligand binding assays (e.g., using [³H]-labeled analogs) with surface plasmon resonance (SPR) to measure kinetics.

Data Harmonization : Apply statistical tools (e.g., Bland-Altman analysis) to identify systematic biases between labs .

- Key Considerations : Deuterium’s mass and vibrational properties may subtly alter binding kinetics; use molecular dynamics simulations to explore isotopic effects .

Q. What protocols ensure isotopic purity during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Lyophilized powders stored at -80°C in argon-filled vials minimize deuterium exchange. For solutions, use anhydrous solvents (e.g., deuterated DMSO) and avoid freeze-thaw cycles.

- QC Testing : Perform periodic HPLC-MS to detect deuterium loss. Compare against freshly synthesized batches using principal component analysis (PCA) to identify degradation trends .

Data Analysis & Replication

Q. How should researchers address variability in isotopic enrichment data across experimental replicates?

- Methodological Answer :

Standardization : Calibrate instruments using certified reference materials (e.g., NIST-traceable isotopes).

Error Propagation Analysis : Quantify uncertainty in deuterium incorporation rates using Monte Carlo simulations .

Meta-Analysis : Pool data from independent labs via platforms like Open Science Framework , applying random-effects models to assess heterogeneity .

- Key Considerations : Batch-specific variability in deuterated precursors (e.g., deuterium gas purity) can introduce bias; document supplier metadata rigorously .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in vivo studies?

- Methodological Answer :

- Toxicity Screening : Conduct AMES tests and acute toxicity studies in rodent models prior to chronic dosing.

- Waste Management : Use charcoal filters to trap volatile deuterated byproducts during synthesis.

- Regulatory Compliance : Adhere to IACUC guidelines for isotopic tracer studies, ensuring proper disposal of biohazardous deuterated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.